(3S,4R)-3-aminooxan-4-ol

Catalog No.
S3396090
CAS No.
1638744-86-1
M.F
C5H11NO2
M. Wt
117.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,4R)-3-aminooxan-4-ol

CAS Number

1638744-86-1

Product Name

(3S,4R)-3-aminooxan-4-ol

IUPAC Name

(3S,4R)-3-aminooxan-4-ol

Molecular Formula

C5H11NO2

Molecular Weight

117.15

InChI

InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1

InChI Key

KUCSFTQJADYIQH-CRCLSJGQSA-N

SMILES

C1COCC(C1O)N

Canonical SMILES

C1COCC(C1O)N

Isomeric SMILES

C1COC[C@@H]([C@@H]1O)N

  • Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
  • Reduction: This compound can be reduced to yield fully saturated derivatives.
  • Substitution: The amino group is capable of participating in nucleophilic substitution reactions, allowing for the formation of various derivatives .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are frequently used.
  • Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed.
  • Substitution Reagents: Alkyl halides and acyl chlorides are typical reagents for nucleophilic substitution .

The biological activity of (3S,4R)-3-aminooxan-4-ol is linked to its ability to interact with specific molecular targets. It may serve as a substrate for enzymes, influencing various biochemical pathways. The presence of both amino and hydroxy groups facilitates hydrogen bonding, enhancing its interaction with biomolecules .

Synthetic Routes

Several synthetic methods can be employed to produce (3S,4R)-3-aminooxan-4-ol:

  • Asymmetric Synthesis: Utilizing chiral catalysts for the reduction of ketone or aldehyde precursors.
  • Organocatalytic Addition Reactions: Dithiomalonates can be added to nitrostyrenes under controlled conditions to yield the desired compound .

Industrial Production

In industrial settings, large-scale production often involves asymmetric synthesis techniques combined with high-pressure hydrogenation to achieve high yields and enantiomeric purity. Reaction conditions are optimized to minimize by-products .

Several compounds share structural similarities with (3S,4R)-3-aminooxan-4-ol. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberStructural Features
(3S,4S)-3-amino-4-hydroxy-tetrahydropyran1240390-32-2Different stereochemistry
(3R,4S)-4-amino-tetrahydro-2H-pyran-3-ol1309081-53-5Variation in stereochemistry
(3R,4R)-4-amino-tetrahydro-2H-pyran-3-ol1523530-38-2Different stereochemical configuration

The uniqueness of (3S,4R)-3-aminooxan-4-ol lies in its specific stereochemical arrangement and functional groups that provide distinct reactivity patterns and biological interactions compared to these similar compounds .

XLogP3

-1.3

Dates

Modify: 2023-08-19

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